5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is a chemical compound known for its potential therapeutic applications. It is a derivative of pyrimidine and contains methoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and propargyl bromide.
Formation of Propargyl Intermediate: The reaction between 2,5-dimethoxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of a propargyl intermediate.
Cyclization: The propargyl intermediate undergoes cyclization with a suitable pyrimidine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and dimethoxyphenyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, inhibiting their activity.
Pathways Involved: By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, which is essential for DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine-2,4-diamine
- 2,4-Diamino-5-(3-(2,5-dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine
Uniqueness
5-(3-(2,5-Dimethoxyphenyl)prop-1-ynyl)-6-methoxypyrimidin-4-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3O3/c1-20-12-7-8-14(21-2)11(9-12)5-4-6-13-15(17)18-10-19-16(13)22-3/h7-10H,5H2,1-3H3,(H2,17,18,19) |
InChI Key |
UPGCUSKGJVESTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC#CC2=C(N=CN=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.